molecular formula C19H21ClN2O B247927 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B247927
M. Wt: 328.8 g/mol
InChI Key: FUYPAKITEPMNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been used in scientific research as a tool to understand the mechanism of action of certain receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, and its potential applications in the field of medicine and pharmacology are being investigated.

Mechanism of Action

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1B receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in the levels of serotonin in the brain, which can lead to changes in mood, appetite, and anxiety. 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine also has affinity for the dopamine D2 receptor, which may contribute to its effects on movement and reward.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to changes in mood, appetite, and anxiety. 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been found to have effects on movement and reward, which may be related to its affinity for the dopamine D2 receptor. Additionally, 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been used extensively in previous studies, which makes it a useful reference compound. However, there are also several limitations to the use of 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine in lab experiments. It has a relatively low potency and efficacy, which means that it may not be suitable for studying certain receptors or physiological systems. Additionally, 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been found to have off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine and related compounds. One area of interest is the development of more potent and selective agonists and antagonists for the serotonin 5-HT1B receptor, which could be used to investigate the role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the effects of 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine and related compounds on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the potential therapeutic applications of 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine and related compounds in the treatment of mood disorders, anxiety, and addiction should be explored further.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 1-chloro-3-benzoyl chloride with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has been used extensively in scientific research to study the mechanism of action of certain receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and appetite. 1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.

properties

Product Name

1-(3-Chlorobenzoyl)-4-(4-methylbenzyl)piperazine

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3

InChI Key

FUYPAKITEPMNNH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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